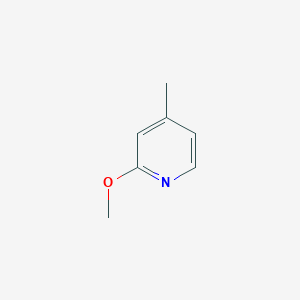
2-Methoxy-4-methylpyridine
Cat. No. B011731
Key on ui cas rn:
100848-70-2
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08921383B2
Procedure details


Sodamide (4 g, 103 mmol) and 2-methoxy-4-methylpyridine (9 g, 73 mmol) in liquid ammonia (150 mL) was stirred for 30 min at −50° C. The dark orange mixture was carefully treated with sodium 2-chloroacetate (9 g, 78 mmol). After 1.5 hours a second portion of sodium 2-chloroacetate (8 g, 69 mmol) was added. After a total reaction time of 3.5 hours, the reaction mixture was treated with ammonium chloride (13 g, 245 mmol). Ammonia was allowed to evaporate and the solid residue was treated with water (200 mL) and extracted with DCM (50 mL×3). The aqueous layer was acidified to pH=1 with concentrated hydrochloric acid and then extracted with ethyl acetate (3×50 mL). The aqueous layer was basified to pH 4.5 with 40% w/v aqueous sodium hydroxide, then cooled to 0-5° C., and stirred at this temperature for 2 hours. The mixture was filtered under reduced pressure and the filter cake was washed with water (5 mL), and dried to give 3-(2-methoxypyridin-4-yl)propanoic acid (3.2 g, 24%) as a white solid. LC-MS: 182 [M+H]+, tR=1.10 min.







Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[NH2-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][N:6]=1.Cl[CH2:13][C:14]([O-:16])=[O:15].[Na+].[Cl-].[NH4+]>N>[CH3:3][O:4][C:5]1[CH:10]=[C:9]([CH2:11][CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[CH:7][N:6]=1 |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solid residue was treated with water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (50 mL×3)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC=CC(=C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
